![molecular formula C37H45NO6 B14090095 Penitremone-A](/img/structure/B14090095.png)
Penitremone-A
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Overview
Description
Penitremone-A is a microbial metabolite produced by certain species of the Penicillium genus. It is characterized by a unique indole-isoprenoid skeleton with a 10-keto, 11,33-dihydro-variant structure. This compound is an isomer of penitrem E and shares similar tremorgenic properties .
Preparation Methods
Penitremone-A is synthesized by Penicillium species through a series of enzymatic reactions. The synthetic route involves the use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound. The principal metabolite this compound is produced alongside penitrem A by Penicillium species . Industrial production methods typically involve the cultivation of Penicillium species under controlled conditions to optimize the yield of this compound.
Chemical Reactions Analysis
Penitremone-A undergoes various chemical reactions, including reduction and oxidation. Reduction of the carbonyl group in this compound with sodium borohydride (NaBH4) alters its tremorgenic activity . Common reagents used in these reactions include reducing agents like NaBH4 and oxidizing agents. The major products formed from these reactions include reduced or oxidized variants of this compound, which can provide insights into the structure-activity relationships of tremorgenic mycotoxins.
Scientific Research Applications
Penitremone-A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the structure-activity relationships of tremorgenic mycotoxins, which are compounds that can cause neurological disorders in agricultural ruminants .
Mechanism of Action
The mechanism of action of penitremone-A involves its interaction with molecular targets in the central nervous system. This compound impairs gamma-aminobutyric acid (GABA) neurotransmission and antagonizes high-conductance calcium-activated potassium channels. This results in the spontaneous release of excitatory amino acids like glutamate and aspartate, leading to imbalanced GABAergic signaling and neurological disorders such as tremors . This compound also induces the production of reactive oxygen species (ROS) in neutrophil granulocytes, causing tissue damage in the brain and other organs .
Comparison with Similar Compounds
Penitremone-A is similar to other penitrem metabolites, such as penitrem B, penitrem C, and penitrem E. These compounds share a similar indole-isoprenoid skeleton but differ in their specific functional groups and tremorgenic activities . This compound is unique due to its 10-keto, 11,33-dihydro-variant structure, which distinguishes it from other penitrem metabolites .
Properties
Molecular Formula |
C37H45NO6 |
---|---|
Molecular Weight |
599.8 g/mol |
IUPAC Name |
5,9-dihydroxy-15,16,24,33,33-pentamethyl-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19(30),20,22(29)-tetraen-23-one |
InChI |
InChI=1S/C37H45NO6/c1-15(2)29-28(40)32-37(44-32)22(42-29)11-12-34(6)35(7)19(10-13-36(34,37)41)30-26-25-21(38-31(26)35)9-8-17-24(25)23-18(16(3)27(17)39)14-20(23)33(4,5)43-30/h8-9,16,18-20,22-23,28-30,32,38,40-41H,1,10-14H2,2-7H3 |
InChI Key |
CAWZUZRJLGSYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3C2C4=C(C1=O)C=CC5=C4C6=C(N5)C7(C(C6OC3(C)C)CCC8(C7(CCC9C81C(O1)C(C(O9)C(=C)C)O)C)O)C |
Origin of Product |
United States |
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